

# The Expression Profile of Galanin (1-19) in Human Tissues: A Technical Guide

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## Compound of Interest

Compound Name: Galanin (1-19), human

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## Introduction

Galanin is a widely distributed neuropeptide with a diverse range of biological functions, including roles in nociception, waking and sleep regulation, cognition, feeding, and mood regulation.[1] The galanin system, which includes the peptide and its three G-protein coupled receptors (GalR1, GalR2, and GalR3), is a promising target for therapeutic development in various disease areas.[2][3] Galanin (1-19) is the N-terminal fragment of the full-length galanin peptide and is known to be a biologically active agonist at galanin receptors. This technical guide provides an in-depth overview of the expression profile of Galanin (1-19) in human tissues, with a focus on quantitative data, experimental methodologies, and signaling pathways.

## Data Presentation: Expression of the Galanin Gene (GAL) in Human Tissues

Quantitative data on the protein expression of Galanin (1-19) across a wide range of healthy human tissues is not readily available in the public domain. However, mRNA expression levels of the Galanin gene (GAL) provide a valuable proxy for understanding its tissue distribution. The following table summarizes the consensus normalized expression of GAL mRNA from the Human Protein Atlas, which combines data from the Genotype-Tissue Expression (GTEx) project and internal Human Protein Atlas RNA-seq data.

Tissue Category	Tissue	nTPM (normalized Transcripts Per Million)
Nervous System	Hypothalamus	23.5
	Pituitary gland	10.1
	Spinal cord	2.9
	Amygdala	2.1
	Hippocampal formation	1.1
	Cerebral cortex	0.8
	Cerebellum	0.2
Endocrine System	Adrenal Gland	11.8
	Pancreas	0.5
	Thyroid gland	0.3
	Parathyroid gland	0.2
Gastrointestinal Tract	Small intestine	2.6
	Colon	1.5
	Stomach	0.9
	Esophagus	0.3
	Salivary gland	0.2
Reproductive System	Testis	1.2
	Ovary	0.4
	Endometrium	0.3
	Prostate	0.2
Other Tissues	Adipose tissue	1.1
	Skin	0.7
	Heart muscle	0.3

Skeletal muscle	0.2
Lung	0.2
Kidney	0.2
Liver	0.1
Spleen	0.1
Lymph node	0.1
Bone marrow	0.1

Data Source: The Human Protein Atlas (consensus normalized expression from HPA and GTEx).<sup>[3]</sup> Note: nTPM values represent the average expression level across multiple samples.

## Experimental Protocols

### Quantification of Galanin mRNA using Real-Time Quantitative PCR (RT-qPCR)

This protocol describes a general workflow for the quantification of Galanin (GAL) mRNA from human tissue samples.

- Tissue Homogenization and RNA Extraction:
  - Excise fresh human tissue samples and immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
  - Homogenize the tissue sample (50-100 mg) in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
  - Extract total RNA from the homogenate following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
  - Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

- Reverse Transcription:
  - Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
  - A typical reaction includes 1-2 µg of total RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
  - Incubate the reaction mixture according to the manufacturer's instructions (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step at 70°C for 5 min).
- Real-Time Quantitative PCR (qPCR):
  - Prepare a qPCR reaction mixture containing the synthesized cDNA, a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green), and forward and reverse primers specific for the human GAL gene.
  - Use a validated set of primers for human GAL.
  - Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
  - Include a no-template control to check for contamination and a standard curve of known concentrations to quantify the absolute copy number of GAL mRNA.
  - Normalize the expression of GAL to a stable housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.
  - Analyze the data using the comparative Ct ( $\Delta\Delta C_t$ ) method or a standard curve to determine the relative or absolute expression of GAL mRNA.

## Quantification of Galanin Protein using Enzyme-Linked Immunosorbent Assay (ELISA)

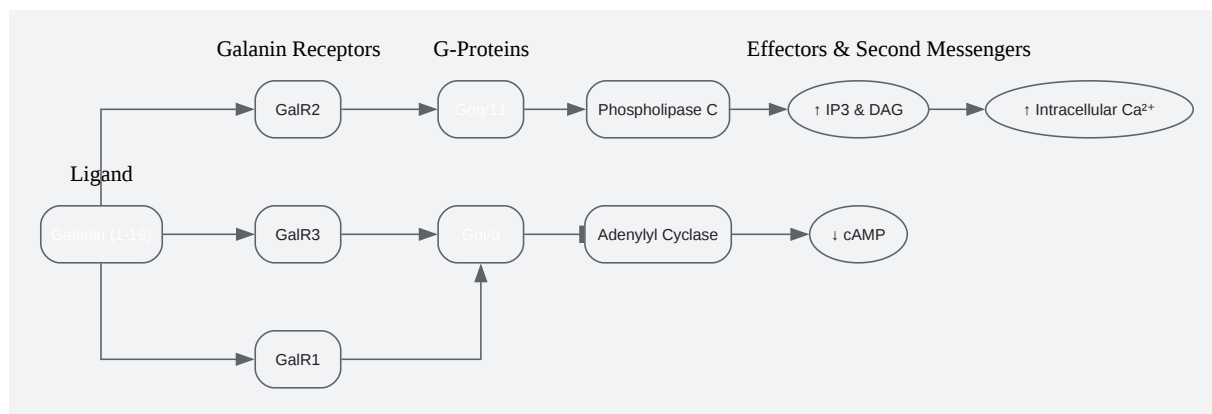
This protocol outlines the general steps for measuring Galanin protein levels in human tissue homogenates using a commercially available ELISA kit.

- Tissue Homogenization and Protein Extraction:
  - Weigh the frozen human tissue sample and add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. The buffer-to-tissue ratio should be optimized but is typically around 5-10  $\mu\text{L}$  per mg of tissue.
  - Homogenize the tissue on ice using a mechanical homogenizer or sonicator until no visible tissue clumps remain.
  - Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
  - Carefully collect the supernatant, which contains the soluble proteins.
  - Determine the total protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.
- ELISA Procedure (using a competitive ELISA as an example):
  - Follow the specific instructions provided with the commercial human Galanin ELISA kit.
  - Prepare standards of known Galanin concentrations and dilute the tissue lysate samples to fall within the detection range of the assay.
  - Add the standards and samples to the wells of the microplate, which is pre-coated with a capture antibody.
  - Add a fixed amount of biotinylated Galanin to each well. This will compete with the Galanin in the sample for binding to the capture antibody.
  - Incubate the plate for the recommended time and temperature.
  - Wash the plate several times to remove unbound reagents.
  - Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the biotinylated Galanin.
  - Wash the plate again to remove unbound streptavidin-HRP.

- Add a chromogenic substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of Galanin in the sample.
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Use the standard curve to determine the concentration of Galanin in the tissue samples. Normalize the Galanin concentration to the total protein concentration of the lysate to express the results as pg of Galanin per mg of total protein.

## Mandatory Visualization

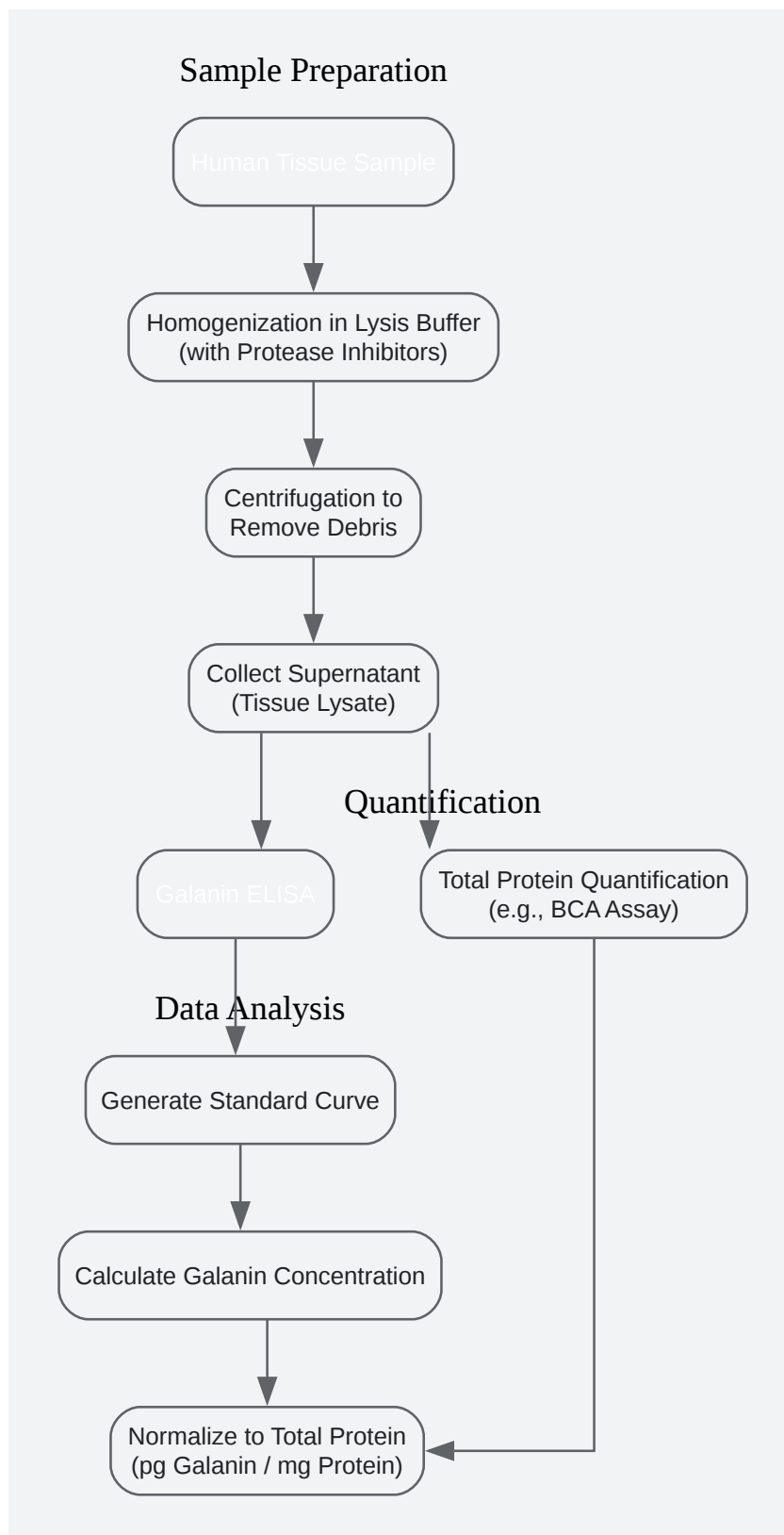
### Galanin Receptor Signaling Pathways



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Caption: Galanin receptor signaling pathways.

## Experimental Workflow for Quantification of Galanin in Human Tissues



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Caption: Workflow for Galanin quantification.

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## References

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